Methyl 5-(difluoromethyl)-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 5-(difluoromethyl)-1H-pyrrole-2-carboxylate is a chemical compound that belongs to the class of difluoromethylated heterocyclic compounds It is characterized by the presence of a pyrrole ring substituted with a difluoromethyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the van Leusen pyrrole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with an aldehyde in the presence of a base to form the pyrrole ring . The difluoromethyl group can be introduced using difluoromethylation reagents such as ClCF2H or difluorocarbene precursors .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to transfer the difluoromethyl group to the pyrrole ring. The reaction conditions are optimized to achieve high yields and purity, making the compound suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(difluoromethyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can modify the functional groups on the pyrrole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can produce various substituted pyrrole compounds .
Scientific Research Applications
Methyl 5-(difluoromethyl)-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of Methyl 5-(difluoromethyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The difluoromethyl group can enhance the compound’s binding affinity and stability, making it a potent inhibitor . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(difluoromethyl)-1H-pyrazole-4-carboxylate
- Methyl 5-(difluoromethyl)-1H-thiophene-2-carboxylate
- Methyl 5-(difluoromethyl)-1H-imidazole-2-carboxylate
Uniqueness
Methyl 5-(difluoromethyl)-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group enhances its stability and reactivity compared to similar compounds, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H7F2NO2 |
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Molecular Weight |
175.13 g/mol |
IUPAC Name |
methyl 5-(difluoromethyl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C7H7F2NO2/c1-12-7(11)5-3-2-4(10-5)6(8)9/h2-3,6,10H,1H3 |
InChI Key |
UOWGQJRFHSEDBD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(N1)C(F)F |
Origin of Product |
United States |
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